molecular formula C10H10ClFN2O B2687363 (2-Chloropyridin-4-yl)-(3-fluoropyrrolidin-1-yl)methanone CAS No. 2005657-56-5

(2-Chloropyridin-4-yl)-(3-fluoropyrrolidin-1-yl)methanone

Cat. No.: B2687363
CAS No.: 2005657-56-5
M. Wt: 228.65
InChI Key: YQAHVVDEJRWMKD-UHFFFAOYSA-N
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Description

(2-Chloropyridin-4-yl)-(3-fluoropyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C10H10ClFN2O and its molecular weight is 228.65. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Crystal Structure Analysis

Research has highlighted the synthesis of related compounds, emphasizing methodologies for obtaining boric acid ester intermediates with benzene rings. For instance, Huang et al. (2021) detailed a three-step substitution reaction to synthesize boric acid ester intermediates, which were analyzed using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. This study also conducted density functional theory (DFT) calculations to compare molecular structures with X-ray diffraction values, providing insights into the molecular electrostatic potential and physicochemical properties of the compounds (Huang et al., 2021).

Molecular Structure, Spectroscopic, and Computational Studies

Another aspect of scientific research is the exploration of molecular structures through spectroscopic and computational studies. Al-Ansari (2016) investigated the electronic absorption, excitation, and fluorescence properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones in various solvents. This study utilized quantum chemistry calculations to understand the effects of solvent polarity and hydrogen-bonding abilities on the spectroscopic properties of the compounds, highlighting the role of intramolecular hydrogen bonding in stabilizing the molecule's structure (Al-Ansari, 2016).

Application in Magnetic Behavior Studies

Research on copper(II) complexes with 2-chloro-3-fluoropyridine demonstrates the impact of structural changes on magnetic behavior. Dubois et al. (2018) synthesized a family of copper(II) compounds to study their magnetic susceptibility. This work revealed how solvation and the choice of ligands affect magnetic exchange interactions, providing valuable information for designing materials with specific magnetic properties (Dubois et al., 2018).

Antimicrobial Activity

The synthesis and evaluation of related compounds for antimicrobial activity represent another significant application. Kumar et al. (2012) synthesized a series of pyrazoline derivatives, demonstrating good antimicrobial activity against various strains. This research suggests the potential of such compounds in developing new antimicrobial agents (Kumar et al., 2012).

Properties

IUPAC Name

(2-chloropyridin-4-yl)-(3-fluoropyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFN2O/c11-9-5-7(1-3-13-9)10(15)14-4-2-8(12)6-14/h1,3,5,8H,2,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQAHVVDEJRWMKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1F)C(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2005657-56-5
Record name 2-chloro-4-(3-fluoropyrrolidine-1-carbonyl)pyridine
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